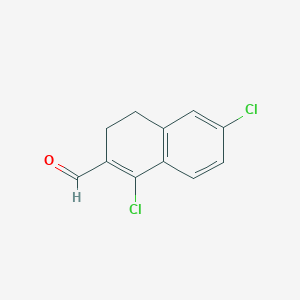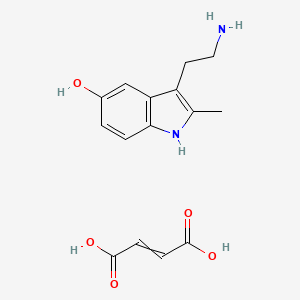
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride is a synthetic organic compound. It belongs to the class of phenanthridinium derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo nitration, reduction, and subsequent functional group modifications. Key steps may include:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of alkyl groups to the amino groups.
Cyclization: Formation of the phenanthridinium core structure.
Quaternization: Introduction of the chloride ion to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: For efficient mixing and reaction control.
Purification steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or other oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride has several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: A parent compound with similar structural features.
Ethidium Bromide: A well-known phenanthridinium derivative used as a nucleic acid stain.
Propidium Iodide: Another phenanthridinium derivative used in cell viability assays.
Uniqueness
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride is unique due to its specific functional groups and structural modifications, which may confer distinct biological activities and chemical properties compared to other phenanthridinium derivatives.
Eigenschaften
Molekularformel |
C32H39ClN4O4 |
|---|---|
Molekulargewicht |
579.1 g/mol |
IUPAC-Name |
ethyl N-[5-[3-(diethylamino)propyl]-3-(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-8-yl]carbamate;chloride |
InChI |
InChI=1S/C32H38N4O4.ClH/c1-5-35(6-2)19-12-20-36-29-22-25(34-32(38)40-8-4)16-18-27(29)26-17-15-24(33-31(37)39-7-3)21-28(26)30(36)23-13-10-9-11-14-23;/h9-11,13-18,21-22H,5-8,12,19-20H2,1-4H3,(H,33,37);1H |
InChI-Schlüssel |
AAXMZXKCDUCQAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



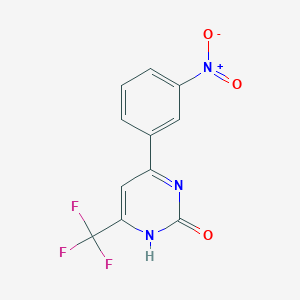

![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)

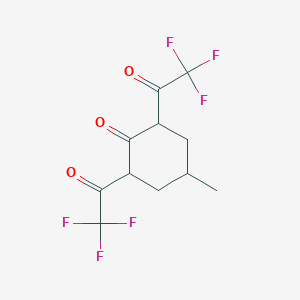
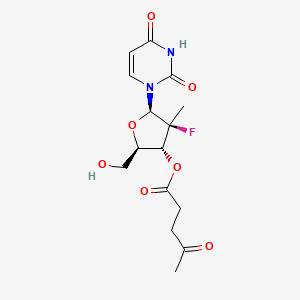
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)


![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
